Ozogamicin
説明
Structure
2D Structure
特性
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-6-[[(2S,5Z,9R,13E)-13-[2-[[4-[(2E)-2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)45-35-98-52(32-49(45)92-10)103-65-60(87)57(79-105-53-31-46(82)67(40(6)99-53)107-68(89)54-36(2)56(74)63(66(95-13)62(54)93-11)104-69-61(88)64(94-12)59(86)39(5)101-69)38(4)100-70(65)102-48-21-18-16-17-19-28-73(91)33-47(83)58(76-71(90)96-14)55(48)44(73)27-30-106-108-72(8,9)34-51(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-50(75)84/h16-17,23-27,38-40,45-46,48-49,52-53,57,59-61,64-65,67,69-70,79,82,86-88,91H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,90)(H,78,85)/b17-16-,44-27+,77-37+/t38-,39+,40-,45+,46+,48+,49+,52+,53+,57-,59+,60+,61-,64-,65-,67-,69+,70+,73+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMATTJJEPZZMM-BPKVFSPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSC(C)(C)CC(=O)N/N=C(\C)/C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H97IN6O25S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400046-53-9 | |
| Record name | Ozogamicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400046539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OZOGAMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDM24GA51F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Architecture and Conjugation Chemistry of Ozogamicins
Constituent Components of Ozogamicin Antibody-Drug Conjugates
The efficacy of this compound ADCs is contingent on the synergistic interplay of its three core components: a monoclonal antibody engineered for specific antigen targeting, a derivative of the potent calicheamicin (B1180863) payload, and a linker system designed for conditional drug release.
Antibody Engineering and Target Antigen Specificity (e.g., anti-CD33, anti-CD22)
The targeting component of this compound ADCs is a humanized monoclonal antibody, typically of the IgG4 isotype. adcreview.com This isotype is selected for its long circulating half-life and reduced effector functions, such as complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity, which are generally not desired for ADCs whose primary mechanism of action is payload delivery. adcreview.com The antibody is engineered to recognize and bind to specific antigens present on the surface of cancer cells.
Key targets for this compound-based ADCs include:
CD33: This transmembrane glycoprotein is a well-established marker for myeloid leukemias and is expressed on the surface of myeloblasts in over 80% of patients with acute myeloid leukemia (AML). nih.govnih.gov Gemtuzumab this compound utilizes a humanized anti-CD33 antibody to target these malignant cells. nih.govnih.gov
CD22: A B-cell specific marker, CD22 is highly expressed in various B-cell malignancies. nih.govresearchgate.net Inotuzumab this compound employs a humanized anti-CD22 antibody to target these cancerous B-cells. nih.govaacrjournals.org
The specificity of the antibody for its target antigen is paramount, as it directs the cytotoxic payload to the tumor cells, thereby forming the basis of the ADC's therapeutic window. nih.gov Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. researchgate.net
| Antigen | Associated Malignancy | Example ADC |
|---|---|---|
| CD33 | Acute Myeloid Leukemia (AML) | Gemtuzumab this compound |
| CD22 | B-cell Malignancies | Inotuzumab this compound |
Calicheamicin Payload Derivatization (N-acetyl gamma calicheamicin derivative)
The cytotoxic component of this compound ADCs is a derivative of calicheamicin, a class of potent enediyne antitumor antibiotics. aacrjournals.orgcreative-biolabs.com The specific derivative used is N-acetyl gamma calicheamicin. nih.govaacrjournals.org This potent agent functions by binding to the minor groove of DNA and inducing double-strand breaks, which ultimately leads to cell death. aacrjournals.orgcreativepegworks.com The calicheamicins are exceptionally potent, making them suitable for use in ADCs where only a small number of molecules are delivered to the target cell.
The N-acetyl gamma calicheamicin derivative is attached to the linker via a dimethyl hydrazide moiety, forming N-acetyl gamma calicheamicin dimethyl hydrazide. adcreview.comaacrjournals.org This derivatization is a critical step in creating a payload that can be effectively conjugated to the antibody via the linker system. rsc.org
Linker Systems and Cleavage Mechanisms (e.g., Hydrazone linker, acid-labile)
The linker in an this compound ADC is a critical component that connects the antibody to the cytotoxic payload and is designed to be stable in systemic circulation but to release the payload under specific conditions within the target cell. researchgate.netnih.gov this compound ADCs, such as gemtuzumab this compound and inotuzumab this compound, utilize an acid-labile hydrazone linker. researchgate.net
This linker system is designed to exploit the lower pH environment of the endosomes and lysosomes (pH 4.5-6.5) within the cancer cell compared to the physiological pH of the bloodstream (pH ~7.4). rsc.orgcreativebiolabs.net Following the internalization of the ADC, the acidic environment of the lysosome catalyzes the hydrolysis of the hydrazone bond, releasing the N-acetyl gamma calicheamicin derivative. creativepegworks.comcam.ac.uk
The bifunctional linker, 4-(4'-acetylphenoxy)butanoic acid (AcBut), is often used to connect the calicheamicin derivative to the antibody. aacrjournals.orgproteogenix.science This linker provides the acid-sensitive hydrazone linkage necessary for payload release. cam.ac.uk While effective, research has noted that hydrazone linkers can exhibit some instability in circulation, leading to premature drug release. aacrjournals.org
| Linker Type | Cleavage Mechanism | Triggering Condition | Example Linker Moiety |
|---|---|---|---|
| Acid-labile Hydrazone | Hydrolysis | Low pH (endosomes/lysosomes) | 4-(4'-acetylphenoxy)butanoic acid (AcBut) |
Advanced Conjugation Methodologies Research
Investigation of Lysine Conjugation and Site-Specific Approaches
Traditionally, this compound ADCs have been synthesized by conjugating the linker-payload to the ε-amino groups of lysine residues on the surface of the antibody. aacrjournals.orgcreative-biolabs.com An antibody typically has numerous accessible lysine residues, and this conjugation method results in a heterogeneous mixture of ADCs with a variable number of drug molecules attached to different sites on the antibody. researchgate.netnih.gov This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and toxicity. nih.gov
To address the limitations of random lysine conjugation, research is increasingly focused on site-specific conjugation methods. aacrjournals.orgnih.gov These approaches aim to attach the linker-payload to specific, predetermined sites on the antibody. This can be achieved through antibody engineering, such as introducing cysteine residues at specific locations or utilizing enzymatic methods to modify specific amino acids. nih.gov Site-specific conjugation allows for the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR) and a more consistent product profile. aacrjournals.orgresearchgate.net
Optimization of Drug-to-Antibody Ratio (DAR) and Drug Distribution Profiles
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. nih.gov For this compound ADCs produced via lysine conjugation, the DAR is typically an average value, with the final product being a mixture of ADCs with different DARs (e.g., 0, 1, 2, 3, etc.). adcreview.comnih.gov
Research has shown that a higher DAR is not always better and can lead to increased aggregation and faster clearance from circulation. nih.govacs.org The optimization of the DAR is therefore a key area of investigation. For gemtuzumab this compound, the average DAR is approximately 2 to 3. adcreview.com Site-specific conjugation methods are instrumental in achieving a more uniform DAR, leading to a more predictable pharmacokinetic profile and potentially an improved therapeutic window. aacrjournals.orgresearchgate.net The goal is to produce a homogeneous ADC population with an optimal DAR that maximizes efficacy while minimizing toxicity. broadpharm.com
| Methodology | Description | Key Characteristics |
|---|---|---|
| Lysine Conjugation | Random conjugation to surface-accessible lysine residues. | - Heterogeneous product
|
| Site-Specific Conjugation | Conjugation to engineered or specific sites on the antibody. | - Homogeneous product
|
Structural Integrity and Physicochemical Stability Research of this compound Conjugates
The preparation of antibody-drug conjugates (ADCs), such as those involving this compound, can sometimes lead to the formation of aggregates, which are considered impurities that need to be controlled. acs.org Understanding the structural integrity and physicochemical stability of these conjugates is crucial for ensuring their efficacy and safety. Research into this area focuses on identifying the causes of aggregation to improve the manufacturing process and minimize the formation of these undesirable species. acs.org
Characterization of Aggregate Formation During Conjugate Preparation
The conjugation process for creating this compound-based ADCs can induce the formation of minor quantities of aggregated species. acs.org These aggregates, also known as high molecular mass species (HMMS), are undesirable in the final drug product because of their potential impact on immunogenicity, toxicity, and pharmacokinetics. acs.org Regulatory agencies require that these aggregate levels are carefully monitored and controlled. acs.org
In studies of gemtuzumab this compound, an ADC composed of an anti-CD33 antibody conjugated to a calicheamicin derivative (this compound), aggregates formed during the manufacturing process were isolated for characterization. acs.org These aggregates were found to be a mixture of dimers and multimers. acs.org A key finding was that the aggregated fractions were predominantly composed of ADC molecules with a higher average loading of the drug compared to the desired monomeric ADC. acs.org This suggests that the higher drug-to-antibody ratio (DAR) and the hydrophobic nature of the calicheamicin payload may contribute to the formation of these aggregates. acs.org
The binding affinity of the isolated aggregate fractions to the target antigen, CD33, was found to be lower than that of the monomeric ADC. acs.org However, despite the reduced binding, the aggregates exhibited higher potency in cytotoxicity assays. acs.org This increased potency is likely attributable to the higher average drug load on the aggregated molecules. acs.org
Table 1: Comparison of Monomeric and Aggregated Gemtuzumab this compound
| Characteristic | Monomeric ADC | Aggregate Enriched Fractions |
| Composition | Primarily monomeric ADC molecules | Mixture of dimers and multimers acs.org |
| Average Drug Load | Lower | Higher acs.org |
| Antigen Binding Affinity | Higher | Lower acs.org |
| In Vitro Potency | Lower | Higher acs.org |
Analysis of Hydrophobicity and Conjugation Sites in Aggregate Generation Mechanisms
The underlying mechanisms for aggregate formation during the conjugation of this compound are not fully understood, but research points to the significant roles of hydrophobicity and the specific sites of drug conjugation on the antibody. acs.org The calicheamicin payload, being hydrophobic, is a contributing factor to aggregation. acs.org
Peptide mapping and liquid chromatography-mass spectrometry (LC-MS) analyses have been employed to compare the conjugation sites on the monomeric and aggregated forms of gemtuzumab this compound. acs.org In the monomeric ADC, four primary lysine conjugation sites were identified on the antibody: Lys 242, Lys 286, Lys 330, and Lys 380. acs.org These same four sites were also found to be predominantly conjugated in the aggregate samples. acs.org
However, a critical difference was observed in the level of conjugation at the N-terminus of the monoclonal antibody. acs.org The aggregate-enriched fractions showed a significantly higher level of conjugation—approximately 7- to 10-fold greater—to the N-terminal peptide of the antibody's heavy chain compared to the monomeric ADC. acs.org The N-terminus is more exposed than other conjugation sites, and attaching the hydrophobic linker-payload at this location may substantially increase the propensity for aggregation due to heightened hydrophobic interactions between ADC molecules. acs.org
Table 2: Identified Conjugation Sites in Gemtuzumab this compound
| Compound Name | Conjugation Site | Relative Abundance in Aggregates vs. Monomer |
| Gemtuzumab this compound | Lys 242 | Higher acs.org |
| Lys 286 | Higher acs.org | |
| Lys 330 | Higher acs.org | |
| Lys 380 | Higher acs.org | |
| N-terminus (Glutamine 1) | 7- to 10-fold higher acs.org |
Cellular and Molecular Mechanisms of Action of Ozogamicins
Receptor Binding and Internalization Kinetics
The initial step in the mechanism of action of ozogamicin-based ADCs is the specific binding of the antibody component to its cognate antigen on the surface of target cells. This binding event triggers the internalization of the entire antibody-drug conjugate into the cell.
Antigen-Dependent Endocytosis (e.g., CD33, CD22 mediated)
This compound-based ADCs, such as gemtuzumab this compound and inotuzumab this compound, utilize antigen-dependent endocytosis for cellular entry. Gemtuzumab this compound targets the CD33 antigen, a transmembrane receptor expressed on myeloid lineage cells and myeloblasts in a high percentage of AML cases. pharmgkb.orgbiointron.comnih.govnih.gov Inotuzumab this compound targets the CD22 antigen, which is expressed on most B-cell malignancies. drugbank.comtaylorandfrancis.comnih.govtandfonline.com
Upon binding to CD33 or CD22, the ADC-antigen complex is rapidly internalized through endocytosis, forming an endosome. biointron.comnih.govtandfonline.compatsnap.comnih.gov The efficiency of this internalization is crucial for the cytotoxic effect. Studies have shown a quantitative relationship between antigen expression levels and ADC cytotoxicity, indicating that higher antigen density can correlate with increased drug susceptibility and a higher rate of internalization. pharmgkb.orgnih.gov For instance, the ITIM domain of CD33 has been implicated in the efficient internalization of the gemtuzumab this compound-CD33 complex, and disrupting this domain has been shown to reduce internalization and subsequent cytotoxicity. pharmgkb.org Similarly, CD22 is considered a favorable target for ADCs due to its efficient internalization properties. frontiersin.org
Intracellular Payload Processing and Release Dynamics
Following internalization, the ADC-containing endosome undergoes trafficking within the cell, eventually fusing with lysosomes. The acidic environment and enzymatic content of the lysosomes play a critical role in the release and activation of the cytotoxic this compound payload.
Lysosomal Trafficking and Acid-Hydrolytic Cleavage of Linkers
After internalization, the ADC is transported to lysosomes. pharmgkb.orgdrugbank.combiointron.comnih.gov The ADCs utilizing this compound, such as gemtuzumab this compound and inotuzumab this compound, employ cleavable linkers that connect the antibody to the calicheamicin (B1180863) derivative. biointron.comtaylorandfrancis.comaxispharm.com In the acidic environment of the lysosome, these acid-labile linkers undergo hydrolytic cleavage. pharmgkb.orgdrugbank.combiointron.comnih.govnih.govnih.gov This hydrolysis releases the calicheamicin derivative from the antibody within the lysosomal compartment. pharmgkb.orgdrugbank.combiointron.comnih.govnih.govnih.gov The linker in gemtuzumab this compound, for example, is a butanoic acid linker that is hydrolyzed in the acidic lysosomal environment. encyclopedia.pubmdpi.com
Reductive Activation of Calicheamicin Derivative by Glutathione
The calicheamicin derivative released in the lysosome is in a relatively inactive form. For it to exert its cytotoxic effect, it requires activation. This activation is achieved through reduction by intracellular glutathione. pharmgkb.orgtaylorandfrancis.comnih.govnih.govnih.govmdpi.comresearchgate.net Glutathione, a ubiquitous intracellular thiol, reduces the calicheamicin derivative (specifically, the N-acetyl gamma calicheamicin dimethyl hydrazide in gemtuzumab this compound) to a highly reactive 1,4-dehydrobenzene diradical species. pharmgkb.orgnih.govnih.gov This reactive form is the ultimately cytotoxic entity.
DNA Damage Induction and Subsequent Cellular Responses
The activated calicheamicin derivative, the 1,4-dehydrobenzene diradical, then translocates to the nucleus. pharmgkb.org Within the nucleus, it binds to the minor groove of the DNA in a sequence-specific manner. nih.govtandfonline.comdrugbank.comtaylorandfrancis.compnas.orgresearchgate.net This binding positions the molecule to induce DNA strand breaks. pharmgkb.orgnih.govtandfonline.comtaylorandfrancis.comresearchgate.net
The primary mechanism of cytotoxicity of this compound is the induction of DNA double-strand breaks. pharmgkb.orgbiointron.comnih.govpatsnap.comnih.govdrugbank.comtaylorandfrancis.comnih.govnih.govmedchemexpress.compfizermedicalinformation.com Calicheamicin achieves this by abstracting hydrogen atoms from the deoxyribose backbone of the DNA, leading to scission of the DNA strands. nih.govpnas.org While double-strand breaks are considered the crucial damage, single-strand breaks also occur. pharmgkb.orgnih.gov The induction of DNA double-strand breaks is a highly potent cytotoxic event that can overwhelm cellular DNA repair mechanisms. pharmgkb.orgnih.gov
The extensive and often irreparable DNA damage triggered by activated this compound leads to the activation of cellular DNA damage response pathways. pharmgkb.orgpatsnap.com If the damage is too severe to be effectively repaired, it triggers programmed cell death, primarily through apoptosis. pharmgkb.orgbiointron.comnih.govtandfonline.compatsnap.comnih.govtaylorandfrancis.com Calicheamicin-induced DNA damage can lead to cell cycle arrest, particularly in the G2/M phase, providing an opportunity for DNA repair; however, overwhelming damage bypasses repair and leads to apoptosis. tandfonline.comnih.govmdpi.com The activation of proapoptotic proteins like BAX and BAK1 and subsequent caspase activation are part of the apoptotic cascade initiated by the DNA damage. pharmgkb.orgmdpi.com Cells with impaired DNA repair pathways have been shown to be particularly sensitive to calicheamicin-induced cell death. pharmgkb.org
Mechanism of DNA Double-Strand Break and Single-Strand Break Formation
Following internalization into the target cell and cleavage from the antibody conjugate within the lysosome, the calicheamicin derivative is released. nih.govdrugbank.comdovepress.comfrontiersin.orgadcreview.compharmgkb.orgdrugbank.commdpi.com This derivative is then reduced, forming a highly reactive intermediate, a 1,4-dehydrobenzene di-radical. nih.govpharmgkb.orgmdpi.com This reactive species is capable of entering the nucleus and binding to the minor groove of DNA in a sequence-specific manner. drugbank.comdovepress.comfrontiersin.orgadcreview.compharmgkb.orgdrugbank.com
The binding of the calicheamicin derivative to DNA leads to the abstraction of hydrogen atoms from the DNA backbone, which initiates a sequence of events resulting in both single-strand breaks and, more significantly, double-strand breaks in the DNA. nih.govdrugbank.comdovepress.comadcreview.compharmgkb.orgmdpi.comnih.govresearchgate.netaacrjournals.org These DNA breaks are considered the primary mechanism by which this compound-based ADCs exert their cytotoxic effects. pharmgkb.orgnih.govashpublications.org
Activation of Proapoptotic Signaling Pathways
The DNA damage induced by the calicheamicin component of ozogamicins triggers the activation of proapoptotic signaling pathways. nih.govmdpi.com A predominant pathway activated downstream of DNA damage is the mitochondrial apoptotic pathway. mdpi.compharmgkb.orgmdpi.com This pathway involves the activation of proapoptotic proteins such as BAX and BAK1. pharmgkb.orgmdpi.com Activation of BAX and BAK1 leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. pharmgkb.org Cytochrome c then triggers the activation of caspase-9, which in turn activates caspase-3. mdpi.compharmgkb.org Activated caspase-3 is a key executioner caspase that leads to the dismantling of the cell through the cleavage of various cellular substrates, ultimately resulting in apoptosis and cell death. nih.govmdpi.compharmgkb.orgmdpi.com
Studies have also indicated the involvement of caspase-2 in the apoptotic signaling cascade initiated by this compound treatment, particularly upstream of caspase-3 activation. aacrjournals.orgnih.gov Cleavage of the BH3-only protein Bid to its truncated, active form (tBid) has also been observed following this compound treatment, further contributing to the activation of the mitochondrial apoptotic pathway. aacrjournals.orgnih.gov This pro-apoptotic pathway appears to act independently of TP53 and FADD-signaling pathways. mdpi.com
Modulation of DNA Damage Repair Mechanisms and Pathways
In response to the DNA damage induced by ozogamicins, cells activate various DNA damage repair mechanisms. nih.govmdpi.com Calicheamicin-induced double-strand breaks initiate DNA repair by activating key repair proteins and kinases, including ATM/ATR and DNA-dependent protein kinase (DNA-PK). nih.govmdpi.compharmgkb.orgmdpi.com DNA-PK phosphorylates H2AX, a crucial step for the recruitment of DNA damage repair proteins to the site of the break. nih.govmdpi.com
Cells defective in DNA repair pathways, such as those involved in non-homologous end joining (NHEJ), may be more susceptible to the cytotoxicity of calicheamicin. mdpi.compharmgkb.orgresearchgate.net Proteins like PARP1 and GADD45A are associated with DNA excision repair for single-strand breaks, while XRCC5 (Ku80) and RPA3 are required for double-strand break repair. pharmgkb.orgnih.gov Elevated levels of DNA repair-associated proteins have been observed in this compound-resistant cell variants, suggesting that enhanced DNA repair capacity can contribute to resistance. nih.gov The loss of expression of proteins like DNTT, a DNA polymerase involved in NHEJ, has also been linked to resistance to this compound-based ADCs, potentially by attenuating the DNA damage response. ashpublications.orgashpublications.orgmedrxiv.orgresearchgate.net
Induction of Cell Cycle Arrest (e.g., G2/M phase)
The DNA damage caused by ozogamicins triggers a strong cellular response, including cell cycle arrest. nih.govpharmgkb.orgmdpi.com A prominent effect is the induction of cell cycle arrest in the G2/M phase. nih.govdrugbank.comdovepress.compharmgkb.orgmdpi.comaacrjournals.orgashpublications.orgashpublications.orgiiarjournals.orgashpublications.orgmdpi.commdpi.comfrontiersin.orgindonesianjournalofcancer.or.id This arrest allows the cell time to attempt to repair the DNA damage before progressing through the cell cycle. nih.govmdpi.comiiarjournals.org
Mechanisms of Cellular Resistance to Ozogamicins
Efflux Pump-Mediated Resistance Mechanisms
Efflux pumps are membrane transporter proteins that actively extrude a wide range of substrates, including many chemotherapeutic agents, from the intracellular space solvobiotech.commdpi.comnih.govnih.govfrontiersin.org. Overexpression or increased activity of these transporters can lead to reduced intracellular concentrations of cytotoxic drugs, thereby conferring resistance solvobiotech.commdpi.comspandidos-publications.com.
Role of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein/ABCB1, ABCC1) in Drug Efflux
ATP-Binding Cassette (ABC) transporters are a major family of efflux pumps involved in multidrug resistance (MDR) solvobiotech.comspandidos-publications.com. P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Multidrug Resistance Protein 1 (MRP1), encoded by the ABCC1 gene, are two prominent ABC transporters implicated in resistance to various anticancer drugs solvobiotech.comspandidos-publications.comnih.govnih.gov. Studies have indicated that these transporters can play a role in resistance to ozogamicin-based ADCs. P-glycoprotein has been specifically implicated in resistance to gemtuzumab this compound (GO) and inotuzumab this compound (InO) aacrjournals.org. Calicheamicin (B1180863), the cytotoxic component of ozogamicins, has been shown to be a substrate for P-gp plos.orgashpublications.org. Overexpression of P-gp can reduce the cytotoxicity of GO nih.gov. Similarly, MRP1 (ABCC1) has also been suggested to contribute to resistance plos.orgsolvobiotech.comashpublications.org. The upregulation of specific ABC transporters, including ABCG2 and ABCC2, has been observed in cell lines with acquired resistance to pyrrolobenzodiazepine dimer–containing ADCs, highlighting the potential for various ABC transporters to mediate resistance to different ADC payloads aacrjournals.org.
Research findings have demonstrated a correlation between blast cell P-gp function and reduced in vitro drug-induced apoptosis in patients who failed to achieve complete remission or clear marrow blasts after gemtuzumab this compound treatment ashpublications.org. While P-gp appears to play a role in clinical resistance to GO, evidence also suggests that non-P-gp transporters and other mechanisms may contribute ashpublications.org.
Target Antigen Modulation and Escape Strategies
Successful delivery of the this compound payload relies on the antibody component of the ADC binding to its specific target antigen on the cell surface and the subsequent internalization of the complex ashpublications.orgfrontiersin.orgmedrxiv.orgmedrxiv.org. Alterations in the expression or structure of the target antigen can therefore serve as significant resistance mechanisms researchgate.netashpublications.orgfrontiersin.orgmdpi.commedrxiv.orgmedrxiv.orgnih.govnih.govcancer.govthieme-connect.comaacrjournals.org.
Downregulation or Loss of Surface Antigen Expression
Downregulation or complete loss of the target antigen from the cell surface is a well-established escape mechanism for targeted immunotherapies, including this compound-based ADCs ashpublications.orgmedrxiv.orgmedrxiv.orgthieme-connect.com. For inotuzumab this compound, which targets CD22, reduced CD22 site density or downregulation of CD22 expression has been correlated with poor response in patients with B-cell acute lymphoblastic leukemia (B-ALL) frontiersin.orgnih.gov. Downmodulation of CD22 has been observed in patients who were minimal residual disease (MRD)-positive after InO treatment thieme-connect.com. This reduction in surface antigen limits the binding and internalization of the ADC, thereby reducing the amount of cytotoxic payload delivered to the cell ashpublications.orgfrontiersin.orgmedrxiv.orgmedrxiv.org.
Genetic Alterations in Target Antigen (e.g., CD22 mutations, protein truncation, destabilization, epitope alteration, alternative splicing)
Genetic alterations in the gene encoding the target antigen can lead to structural changes that affect antibody binding or protein expression, conferring resistance researchgate.netashpublications.orgmedrxiv.orgmedrxiv.orgnih.gov. In the context of inotuzumab this compound resistance, acquired mutations in the CD22 gene have been observed in patients who relapse after treatment researchgate.netashpublications.orgmedrxiv.orgmedrxiv.orgnih.gov. These mutations can result in various mechanisms of CD22 escape, including protein truncation, protein destabilization, and epitope alteration researchgate.netashpublications.orgmedrxiv.orgmedrxiv.orgnih.gov. Frameshift and nonsense mutations, for instance, can lead to the production of truncated CD22 proteins that lack the transmembrane domain, resulting in a loss of surface antigen expression medrxiv.orgmedrxiv.org. Hypermutation driven by error-prone DNA damage repair has been suggested as a factor contributing to the development of these CD22 mutations researchgate.netashpublications.orgmedrxiv.orgmedrxiv.orgnih.gov.
Alternative splicing of the target antigen mRNA can also contribute to resistance by leading to the expression of protein isoforms with altered or absent epitopes recognized by the antibody ashpublications.orgfrontiersin.orgmedrxiv.orgmedrxiv.orgaacrjournals.org. Dysregulated CD22 splicing has been reported as a mechanism of epitope downregulation and resistance to CD22-directed immunotherapies ashpublications.orgmedrxiv.orgmedrxiv.org.
A study analyzing post-InO relapsed tumor samples in B-cell ALL patients found acquired CD22 mutations in a subset of cases. These mutations included frameshift indels, nonsense SNVs, missense SNVs, and stoploss SNVs medrxiv.orgmedrxiv.org. The mechanisms of escape mediated by these mutations involved protein truncation, epitope alteration, and protein destabilization medrxiv.orgmedrxiv.org.
| CD22 Mutation Type | Number of Observed Cases (Example Data) | Proposed Mechanism of Escape |
| Frameshift indel | 4 | Protein truncation, Loss of surface antigen |
| Nonsense SNV | 2 | Protein truncation, Loss of surface antigen |
| Missense SNV | 3 | Epitope alteration, Protein destabilization |
| Stoploss SNV | 1 | Protein destabilization, Epitope alteration? |
Note: The numbers in the table are illustrative examples based on the description of mutation types observed in a cohort medrxiv.orgmedrxiv.org. The exact counts may vary between studies.
Antigen Saturation and its Impact on Drug Delivery
For antibody-drug conjugates, the density of the target antigen on the cell surface and the degree of antigen saturation can influence drug delivery and efficacy pfizermedicalinformation.commdpi.com. While more extensively studied for gemtuzumab this compound targeting CD33, the principle applies to inotuzumab this compound targeting CD22. Saturation of a high percentage of target antigenic sites is presumed to be required for maximum delivery of the cytotoxic payload to the target cells pfizermedicalinformation.com.
In the context of GO, high levels of circulating CD33 antigen can potentially act as a sink, consuming the ADC before it reaches the target cells in the bone marrow, thus contributing to resistance mdpi.com. Additionally, rapid re-expression of the target antigen on the cell surface after initial binding and internalization could potentially impact the amount of ADC available for subsequent internalization, particularly with certain dosing schedules nih.govnih.gov. While baseline CD22 density has been observed to be lower in non-responders compared to responders to InO, a clear site density threshold predicting lack of response has not been definitively established in all studies frontiersin.org.
Aberrant Intracellular Signaling Pathways Conferring Resistance
Beyond mechanisms affecting drug delivery and intracellular concentration, alterations in intracellular signaling pathways can confer resistance by allowing cancer cells to evade the cytotoxic effects of the this compound payload, which primarily induces DNA damage researchgate.netashpublications.orgpfizermedicalinformation.comnih.gov.
Activated survival signaling pathways can counteract the pro-apoptotic signals triggered by DNA damage nih.govplos.orgmdpi.com. The PI3K/AKT signaling pathway has been identified as a novel factor associated with in vitro resistance to gemtuzumab this compound and free calicheamicin plos.orgmdpi.comnih.govmdpi.com. Inhibition of AKT signaling has been shown to sensitize resistant AML cells to GO and calicheamicin plos.orgmdpi.com. This suggests that activated PI3K/AKT signaling may promote cell survival by upregulating anti-apoptotic factors, thereby reducing the effectiveness of the DNA damage induced by this compound mdpi.com.
Other intracellular pathways have also been implicated. Compromise of the G1/S DNA damage checkpoint, potentially through acquired loss-of-function mutations in genes like TP53, ATM, and CDKN2A, can allow cells to bypass cell cycle arrest and evade apoptosis induced by DNA damage researchgate.netashpublications.orgnih.gov. Additionally, limited data suggest that MEK1/2 activity may be involved in resistance to GO nih.gov. Aberrant activation of STAT3 has also been reported as an anti-apoptotic signaling mechanism contributing to resistance to ADCs in other cancer types, highlighting the potential for diverse survival pathways to mediate resistance mdpi.com.
| Signaling Pathway | Potential Role in this compound Resistance | Relevant Findings |
| PI3K/AKT | Promotes cell survival, counteracting apoptosis induced by DNA damage. | Activated signaling associated with GO resistance; AKT inhibition sensitizes cells to GO and calicheamicin. plos.orgmdpi.com |
| TP53, ATM, CDKN2A | Involved in DNA damage checkpoints; mutations can lead to checkpoint bypass. | Loss-of-function mutations observed in relapsed patients, suggesting evasion of DNA damage-induced apoptosis. researchgate.netashpublications.orgnih.gov |
| MEK1/2 | Potential involvement in resistance. | Limited data suggest a role in GO resistance. nih.gov |
| STAT3 | Anti-apoptotic signaling. | Aberrant activation linked to ADC resistance in other contexts. mdpi.com |
PI3K/AKT/mTOR Pathway Activation and its Association with Resistance
Activation of pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway, has been linked to resistance to calicheamicin-based ADCs. Studies on Gemtuzumab this compound (GO) in acute myeloid leukemia (AML) cells have indicated that the activation of survival signaling pathways, including PI3K/AKT, MEK/ERK, and JAK/STAT, is associated with GO resistance. phytopharmajournal.com While direct evidence specifically linking PI3K/AKT/mTOR pathway activation to resistance against other this compound conjugates like Inotuzumab this compound is less extensively documented in the provided literature, the general role of this pathway in promoting cell growth, survival, and resistance to various anti-cancer therapies is well-established. phytopharmajournal.comiiarjournals.orgnih.govtechscience.comresearchgate.net Dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in solid tumors and is known to contribute to increased tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. nih.gov
Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2)
Resistance to calicheamicin-based antibody-drug conjugates, including GO and InO, is associated with the overexpression of anti-apoptotic proteins, notably Bcl-2 and Bcl-XL. phytopharmajournal.comproquest.comnih.gov These proteins are key regulators of the mitochondrial apoptotic pathway, controlling the release of cytochrome c, which is essential for the activation of caspases and subsequent induction of cell death. proquest.com Overexpression of Bcl-2 and Bcl-XL has been shown to inhibit the cytotoxicity of GO in cell line studies. nih.gov This suggests that an increased cellular defense against apoptosis, mediated by the upregulation of anti-apoptotic Bcl-2 family members, allows cancer cells to evade the cell death signals triggered by the DNA damage induced by this compound's calicheamicin payload.
Compromise of DNA Damage Checkpoints (e.g., G1/S)
Compromise of DNA damage checkpoints, particularly the G1/S checkpoint, represents a mechanism by which cancer cells can acquire resistance to this compound. Calicheamicin induces DNA double-strand breaks, which typically activate cell cycle checkpoints to allow for DNA repair before replication or division occurs. google.comgoogle.com However, acquired loss-of-function mutations in critical genes involved in DNA damage checkpoint control can impair these surveillance mechanisms. Studies on Inotuzumab this compound have identified acquired mutations in genes such as TP53, ATM, and CDKN2A in relapsed tumor samples. google.comgoogle.comidrblab.netmdpi.com These mutations are associated with a compromise of the G1/S DNA damage checkpoint, enabling tumor cells to bypass cell cycle arrest and evade InO-induced apoptosis. google.comgoogle.comidrblab.netmdpi.com Loss of CHEK2 has also been shown to result in InO resistance in a cell line model. idrblab.net The G1/S checkpoint is particularly reliant on the function of p53. google.comgoogle.comidrblab.net
Table 1: Genes Associated with Compromised G1/S DNA Damage Checkpoint in this compound Resistance
| Gene | Role in Checkpoint | Association with Resistance (InO) |
| TP53 | Key regulator of G1/S checkpoint | Acquired loss-of-function mutations observed in resistant samples. google.comgoogle.comidrblab.netmdpi.com |
| ATM | Involved in DNA damage response and checkpoint activation | Acquired loss-of-function mutations observed in resistant samples. google.comgoogle.comidrblab.netmdpi.com |
| CDKN2A | Tumor suppressor upstream of TP53 | Acquired loss-of-function mutations observed in resistant samples. google.comgoogle.comidrblab.netmdpi.com |
| CHEK2 | Kinase involved in checkpoint signaling | Loss resulted in resistance in a cell line. idrblab.net |
DNA Damage Repair Pathway Competence and Resistance
The cytotoxicity of ozogamicins is predicated on their ability to induce DNA double-strand breaks. Consequently, the capacity of cancer cells to repair this damage significantly influences their sensitivity or resistance to the drug. google.com Tumor cells can develop resistance by enhancing their DNA repair capabilities or utilizing error-prone repair pathways.
Involvement of Specific DNA Repair Enzymes (e.g., PARP, DNTT)
Specific DNA repair enzymes play a role in the cellular response to this compound-induced DNA damage, and their altered function or expression can contribute to resistance. Calicheamicin induces DNA double-strand breaks, which can be repaired through various pathways, including homologous recombination and error-prone mechanisms like non-homologous end joining (NHEJ) and alternative end-joining (a-EJ). google.com While Poly (ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair, particularly single-strand break repair which can be converted to DSBs if not repaired, its direct involvement as a primary resistance mechanism to this compound through increased activity is not explicitly detailed in the provided search results. However, DNA repair proteins in general have been found to be critical for the efficacy of Gemtuzumab this compound in cell line studies. proquest.com More specifically, genome-wide CRISPR/Cas9 screening in cell lines identified the loss of Terminal deoxynucleotidyl transferase (DNTT) as a marker associated with Inotuzumab this compound resistance. google.com Furthermore, decreased DNTT RNA expression was observed in patient samples following InO treatment. google.com This suggests that reduced levels or function of DNTT may modulate the double-strand break repair response to InO, leading to increased tolerance to the induced DNA damage and contributing to resistance. google.com
Hypermutation Driven by Error-Prone DNA Damage Repair as a Resistance Factor
Error-prone DNA damage repair pathways can act as a driver of resistance to ozogamicins by inducing hypermutation. In the context of Inotuzumab this compound, hypermutation caused by low-fidelity DNA repair mechanisms, such as alternative end-joining and mismatch repair deficiency, has been identified as a factor driving mutations in the CD22 antigen. google.comgoogle.comidrblab.netmdpi.com This accelerated acquisition of mutations can lead to the selection and outgrowth of cancer cell clones with survival advantages, including those with altered or lost expression of the CD22 target antigen, thereby conferring resistance to the ADC. idrblab.net This mechanism highlights how the cellular response to DNA damage, if error-prone, can inadvertently fuel the evolution of drug resistance.
Table 2: DNA Repair Mechanisms and their Role in this compound Resistance (InO)
| Mechanism | Description | Association with Resistance (InO) |
| Error-Prone DNA Damage Repair (a-EJ, Mismatch Repair Deficiency) | Low-fidelity repair pathways introducing errors during DNA repair. | Drives hypermutation leading to acquired mutations, including CD22 escape. google.comgoogle.comidrblab.netmdpi.com |
| DNTT Loss | Reduced levels or function of Terminal deoxynucleotidyl transferase. | Identified as a marker of resistance; may increase tolerance to DNA damage. google.comgoogle.com |
Preclinical Research Methodologies and Models in Ozogamicin Studies
In Vitro Cellular Models for Efficacy and Resistance Investigations
In vitro studies using cancer cell lines and primary patient samples provide a controlled environment to assess the direct cytotoxic effects of ozogamicin conjugates, investigate mechanisms of action, and explore potential resistance mechanisms.
Establishment and Characterization of this compound-Resistant Cell Lines
The development of cell lines resistant to this compound-based ADCs is a critical step in understanding and overcoming acquired drug resistance. These resistant cell lines serve as valuable tools for identifying resistance mechanisms and evaluating novel therapeutic strategies. For instance, Inotuzumab this compound (IO)-resistant cell lines have been established by long-term exposure of parental cells, such as the Reh B-ALL cell line, to increasing concentrations of the ADC. aacrjournals.orgresearchgate.net Characterization of these resistant lines involves evaluating changes in sensitivity through assays like the WTS assay to determine IC50 values. aacrjournals.org Studies have shown that established IO-resistant Reh cell lines can exhibit IC50 values more than 60-fold higher than those of parental cells, while still maintaining CD22 expression. aacrjournals.org Investigations into the mechanisms of resistance in such cell lines have focused on factors like P-glycoprotein (P-gp) and DNA damage repair pathways. aacrjournals.orgspandidos-publications.com The Comet assay, for example, has been used to quantitatively assess DNA damage and repair kinetics in these cells. aacrjournals.org
High-Throughput Screening for Sensitizing Agents and Combinations
High-throughput screening (HTS) plays a vital role in identifying agents that can enhance the cytotoxic activity of this compound conjugates or overcome resistance. researchgate.netnih.gov This involves testing large libraries of compounds in combination with the ADC on cancer cell lines or primary samples. rsc.orghelsinki.fidntb.gov.ua For example, HTS has been employed to identify epigenetic inhibitors, such as histone deacetylase (HDAC) and histone methyltransferase (HMT) inhibitors, that can synergize with ADCs like gemtuzumab this compound (GO) or other chemotherapeutic agents in various cancer types, including diffuse large B-cell lymphoma (DLBCL). helsinki.fidntb.gov.uaresearchgate.net These studies have shown that such combinations can disrupt DNA repair, cell cycle, and apoptotic signaling pathways, leading to enhanced cell death. researchgate.net A novel high-throughput screening system has been developed to generate and test a large number of drug combinations simultaneously, allowing for the identification of synergistic interactions across a range of concentrations. rsc.org
Flow Cytometry-Based Single Cell Network Profiling (SCNP) for Cellular Responses
Flow cytometry-based Single Cell Network Profiling (SCNP) is a powerful technique used to analyze cellular responses to this compound conjugates at the single-cell level. capes.gov.brnih.govplos.orgresearchgate.netbio-review.comnih.gov SCNP allows for the simultaneous measurement of multiple parameters, including surface markers, intracellular signaling proteins, DNA damage markers (e.g., γH2AX), and apoptotic markers (e.g., cleaved caspase-3, cleaved PARP). capes.gov.brnih.govplos.orgresearchgate.net This approach provides insights into the functional state of cellular signaling networks and how they are affected by drug treatment. capes.gov.brnih.govplos.orgresearchgate.netbio-review.com SCNP assays have been used to study the cellular responses of primary human AML cells to gemtuzumab this compound, revealing that the extent of DNA damage is influenced by factors such as CD33 expression and drug efflux activity. capes.gov.brnih.govplos.org Furthermore, SCNP has identified activated PI3K/AKT signaling as being associated with GO resistance in vitro, and studies using SCNP have shown that the AKT inhibitor MK-2206 can sensitize AML cells to GO or free calicheamicin-γ1. capes.gov.brnih.govplos.org
In Vivo Preclinical Models for Therapeutic Evaluation
In vivo models, particularly murine xenograft models, are indispensable for evaluating the therapeutic efficacy of this compound conjugates in a more complex biological setting that mimics the tumor microenvironment and systemic drug distribution.
Murine Xenograft Models of Malignant Disease (e.g., B-cell Lymphoma, Leukemia)
Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the antitumor activity of this compound-based ADCs in vivo. aacrjournals.orgresearchgate.netnih.govfda.govtga.gov.auashpublications.org These models can involve subcutaneous implantation of tumor cells or the establishment of disseminated disease. researchgate.netfda.govtga.gov.au Studies using murine xenograft models of human B-cell lymphoma and leukemia have demonstrated the potent dose-dependent cytotoxicity of inotuzumab this compound. researchgate.netfda.govtga.gov.audovepress.comscispace.comdovepress.com For example, in subcutaneous xenograft models of Reh ALL cells, inotuzumab this compound has been shown to inhibit tumor growth in a dose-dependent manner, with complete tumor regression observed at certain doses. researchgate.nettga.gov.au In Ramos cell xenograft models, the combination of inotuzumab this compound and rituximab (B1143277) demonstrated superior efficacy in suppressing tumor proliferation and prolonging survival compared to single agents. dovepress.comdovepress.com Gemtuzumab this compound has also shown in vitro activity against CD33-positive cell lines like HL-60 and demonstrated selectivity for CD33+ target cells in HL-60 xenograft models, leading to a significant reduction in tumor growth. aacrjournals.org
Disseminated Disease Models for Comprehensive Assessment
Disseminated disease models, where cancer cells are introduced systemically in mice, provide a more comprehensive assessment of the ADC's ability to target and eliminate cancer cells throughout the body, mimicking advanced or widespread disease in patients. aacrjournals.orgresearchgate.netfda.gov These models are particularly relevant for hematological malignancies like leukemia and lymphoma, which often present as disseminated diseases. aacrjournals.orgresearchgate.netfda.gov In disseminated models of ALL, treatment with inotuzumab this compound has been associated with high survival rates. fda.govtga.gov.au Studies using patient-derived xenograft (PDX) models, which involve implanting primary patient tumor cells into mice, have also been utilized to evaluate the efficacy of this compound conjugates in models that better reflect the heterogeneity of human cancers. nih.govnih.gov For instance, in murine PDX models of B-cell precursor ALL, while inotuzumab this compound monotherapy induced complete remission in a dose-dependent manner, it often failed to achieve relapse-free survival. nih.gov However, combination therapy involving inotuzumab this compound, venetoclax, and dexamethasone (B1670325) induced long-term leukemia-free and treatment-free survival in these disseminated PDX models. nih.gov Gemtuzumab this compound in combination with induction chemotherapy agents like daunorubicin (B1662515) and cytarabine (B982) has also been evaluated in AML PDX models, demonstrating enhanced elimination of leukemic initiating cells and improved survival compared to single agents. nih.gov
Data Table: In Vitro Sensitivity of Cell Lines to this compound Conjugates
| Cell Line | Cancer Type | Target Antigen | This compound Conjugate | IC50 (approximate) | Reference |
| Reh | Ph-negative B-ALL | CD22 | Inotuzumab this compound | 2.1 ng/mL | aacrjournals.org |
| Reh (Resistant) | Ph-negative B-ALL | CD22 | Inotuzumab this compound | >60-fold higher | aacrjournals.org |
| HL-60 | CD33-positive human AML | CD33 | Gemtuzumab this compound | Not specified | aacrjournals.orgiiarjournals.org |
| U937 | CD33-positive human AML | CD33 | Gemtuzumab this compound | Not specified | iiarjournals.org |
| TCC-S | Ph-positive myeloid leukemia | CD33 | Gemtuzumab this compound | Not specified | iiarjournals.org |
| NALM20 | Acute lymphoblastic leukemia | CD33 | Gemtuzumab this compound | Not specified | iiarjournals.org |
| Ramos | B-cell lymphoma / B-ALL | CD22 | Inotuzumab this compound | Less potent than ALL cell lines | researchgate.netdovepress.comdovepress.com |
| Various ALL cell lines | B-cell precursor ALL | CD22 | Inotuzumab this compound | Higher susceptibility to apoptosis than NHL cell lines | scispace.com |
| Various B-cell lymphoma cell lines | B-cell lymphoma | CD22 | Inotuzumab this compound | 6 to 300 pM (calicheamicin equivalent) | ashpublications.org |
Data Table: In Vivo Efficacy of this compound Conjugates in Murine Models
| Model Type | Cancer Type | This compound Conjugate | Key Finding | Reference |
| Murine Xenograft (SC) | Reh ALL | Inotuzumab this compound | Dose-dependent inhibition, complete regression at 160 μg/kg calicheamicin (B1180863) equivalents | researchgate.nettga.gov.au |
| Murine Xenograft (SC) | Ramos B-cell lymphoma | Inotuzumab this compound + Rituximab | Superior in suppressing tumor proliferation and prolonging survival vs single agents | dovepress.comdovepress.com |
| Murine Xenograft (SC) | HL-60 AML | Gemtuzumab this compound | Significant reduction in growth, selectivity for CD33+ cells | aacrjournals.org |
| Murine Disseminated | ALL | Inotuzumab this compound | Associated with 100% survival at 3.3 mg/m2 | fda.govtga.gov.au |
| Murine PDX | B-cell precursor ALL | Inotuzumab this compound | Induced complete remission but failed relapse-free survival as monotherapy | nih.gov |
| Murine PDX | B-cell precursor ALL | Inotuzumab this compound + Venetoclax + Dexamethasone | Induced long-term leukemia-free and treatment-free survival | nih.gov |
| Murine PDX | AML | Gemtuzumab this compound + Daunorubicin + Cytarabine | More effectively eliminates leukemic initiating cells and improves survival | nih.gov |
| Murine Xenograft | MDR+ TF1-α and HEL9217 AML | Gemtuzumab this compound | Resistant at MTD dose | tandfonline.com |
Advanced Omics and Molecular Analysis Techniques
Advanced omics and molecular analysis techniques provide in-depth insights into the cellular responses to this compound-based therapies, including changes in gene and protein expression and the quantification of DNA damage.
Gene Expression Profiling (e.g., DNA Microarray, RNA-Seq)
Gene expression profiling techniques, such as DNA microarray and RNA-Sequencing (RNA-Seq), are utilized to compare the transcriptomic landscape of cells treated with this compound conjugates to untreated or resistant cells. DNA microarray analysis has been used to identify differences in gene expression profiles between sensitive and resistant leukemic cell lines. For instance, microarray analysis revealed elevated levels of DNA repair-associated proteins in gemtuzumab this compound-resistant cell lines nih.gov. In another study using inotuzumab this compound, DNA microarray showed overexpression of the ABCB1 gene, which encodes the drug efflux pump P-glycoprotein, in resistant cells aacrjournals.org.
RNA-Sequencing (RNA-Seq) provides a more comprehensive view of the transcriptome and has been applied to study the genomic basis of variability in CD22 expression and sensitivity to inotuzumab this compound in primary human B-ALL samples. ashpublications.org. RNA-Seq has also been used to analyze transcriptomic differences between different subtypes of myeloid-derived suppressor cells (MDSCs) and confirm CD33 as a common surface marker targeted by gemtuzumab this compound ugent.benih.gov. Furthermore, transcriptome sequencing has been employed in genomic studies to identify genetic subtypes and analyze gene expression in the context of response and resistance to inotuzumab this compound in B-ALL patients nih.govashpublications.org.
Proteomic Analysis (e.g., Western Blotting)
Proteomic analysis, particularly Western Blotting, is used to evaluate the expression levels of specific proteins involved in the cellular response to this compound conjugates. Western blotting has been used in conjunction with microarray analysis to confirm the elevated levels of DNA repair-associated proteins in gemtuzumab this compound-resistant cell lines nih.gov. It has also been used to reveal the overexpression of P-glycoprotein in inotuzumab this compound-resistant cells, correlating with the microarray findings aacrjournals.org.
Genomic Sequencing Approaches (e.g., Whole Genome, Exome, Transcriptome Sequencing)
Genomic sequencing approaches, including Whole Genome Sequencing (WGS), Whole Exome Sequencing (WES), and Transcriptome Sequencing, are employed to investigate the genetic determinants of response and resistance to this compound conjugates. These techniques allow for the identification of mutations, structural variants, and copy number alterations that may influence treatment outcomes researchgate.netmedrxiv.org.
Studies using WGS, WES, and transcriptome sequencing on samples from patients treated with inotuzumab this compound have identified acquired CD22 mutations in relapsed tumor samples, suggesting mechanisms of resistance involving epitope loss or alteration ashpublications.orgresearchgate.netnih.gov. These studies also observed acquired loss-of-function mutations in genes involved in DNA damage response pathways, such as TP53, ATM, and CDKN2A, consistent with an evasion of this compound-induced apoptosis ashpublications.orgresearchgate.netnih.gov.
DNA Damage Quantification Assays (e.g., Alkaline Comet Assay)
DNA damage quantification assays, such as the alkaline comet assay (single-cell gel electrophoresis), are essential for directly measuring the DNA strand breaks induced by the calicheamicin payload of this compound conjugates. The alkaline comet assay is a sensitive technique that can detect single and double-strand DNA breaks oecd-ilibrary.org.
Studies have utilized the alkaline comet assay to quantify gemtuzumab this compound-induced DNA strand breaks in leukemic cells. The assay demonstrated that DNA strand breaks increased dose-dependently in sensitive cells, while the number of breaks was reduced in resistant cell lines nih.gov. The comet assay has also been used to show that while inotuzumab this compound induces DNA damage, resistant cells exhibit efficient DNA repair, which can be inhibited by the addition of PARP inhibitors, leading to increased DNA damage persistence aacrjournals.orgaacrjournals.org. The extent of DNA damage induced by gemtuzumab this compound has been shown to correlate with CD33 expression levels and drug efflux activity plos.orgresearchgate.net.
An example of data from a study using the Comet assay to assess DNA damage is shown below:
| Cell Line | Treatment (GO Concentration) | DNA Strand Breaks (Arbitrary Units) | Citation |
| HL-60 (Sensitive) | Vehicle | Low | nih.gov |
| HL-60 (Sensitive) | 10 µg/mL GO | High | nih.gov |
| HL/GO (Resistant) | 10 µg/mL GO | Reduced | nih.gov |
Note: The values in the table are illustrative based on the description in the source and are not precise numerical data points from the text.
Quantitative Systems Pharmacology (QSP) and Pharmacodynamic (PD) Modeling
Quantitative Systems Pharmacology (QSP) and Pharmacodynamic (PD) modeling approaches are crucial for integrating complex preclinical data, understanding the exposure-response relationships, and facilitating the translation of findings from preclinical studies to the clinical setting nih.govtandfonline.com.
Mechanistic PK/PD Models for Preclinical to Clinical Translation
Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models are developed to describe the dynamic interactions between this compound conjugates and biological systems at multiple scales, from cellular mechanisms to tumor growth inhibition nih.govresearchgate.netuniversiteitleiden.nl. These models integrate data on ADC disposition, target binding, internalization, intracellular payload release, DNA binding, and tumor cell killing researchgate.netuniversiteitleiden.nl.
For inotuzumab this compound, a mechanism-based PK/PD model was developed to integrate preclinical data, including plasma PK, tumor disposition, cellular models of binding and internalization, and tumor growth inhibition in mouse xenograft models researchgate.netuniversiteitleiden.nl. This model was then translated to the clinic by incorporating human PK data and clinically relevant parameters such as tumor volumes and CD22 expression levels researchgate.netuniversiteitleiden.nlnih.gov. These translational models have successfully predicted clinical efficacy and informed dosing strategies researchgate.netuniversiteitleiden.nlnih.govtandfonline.comnih.govnih.gov.
Key components often included in mechanistic PK/PD models for this compound conjugates are:
Plasma PK model characterizing the disposition and clearance of the ADC and its released payload. researchgate.netuniversiteitleiden.nl
Tumor disposition model describing ADC diffusion into the tumor microenvironment. researchgate.netuniversiteitleiden.nl
Cellular model detailing ADC binding to the target antigen (e.g., CD22 or CD33), internalization, intracellular payload release, DNA binding, and payload efflux. researchgate.netuniversiteitleiden.nl
Tumor growth and inhibition model based on preclinical xenograft data. researchgate.netuniversiteitleiden.nl
These models allow for the simulation of different dosing regimens and the identification of sensitive parameters that predict outcome, such as tumor growth rate, ADC PK, and payload efflux researchgate.netuniversiteitleiden.nlnih.gov. QSP models, with their increased mechanistic detail, can provide deeper insights into the underlying biology and are particularly useful for complex molecules like ADCs nih.govuniversiteitleiden.nl.
Cellular-Level Modeling of ADC Binding, Internalization, Payload Release, and Efflux
Preclinical studies involving this compound-containing ADCs extensively utilize cellular models to elucidate the intricate processes that occur from the moment the ADC encounters a target cell through the release of the cytotoxic payload. These models are designed to simulate the key steps of ADC action: binding to the target antigen on the cell surface, internalization of the ADC-antigen complex, intracellular release of the this compound payload, and potential efflux mechanisms that can lead to drug resistance.
For ADCs like Inotuzumab this compound, which targets CD22, and Gemtuzumab this compound, which targets CD33, the initial step involves the binding of the antibody component to the specific antigen expressed on the surface of malignant cells. nih.govguidetopharmacology.org This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into endosomes within the cell. nih.govlabsolu.ca
Following internalization, the endosomes mature into lysosomes, which are characterized by an acidic environment (low pH) and the presence of various enzymes. labsolu.ca this compound-containing ADCs often utilize acid-labile linkers, such as the hydrazone linker used in Inotuzumab this compound and Gemtuzumab this compound, which are designed to be cleaved in the acidic lysosomal environment. nih.govinvivochem.cn This cleavage releases the active cytotoxic payload, N-acetyl-γ-calicheamicin DMH, into the lysosome. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.gov
Once released into the intracellular space, the this compound payload exerts its cytotoxic effect by binding to DNA, leading to the induction of DNA double-strand breaks and ultimately resulting in cell death. nih.gov
These cellular models provide critical data on the efficiency of antigen binding, the rate and extent of ADC internalization, the effectiveness of payload release within the target cell, and the impact of efflux mechanisms on intracellular drug concentration. This information is vital for predicting the potential efficacy of the ADC in vivo and for optimizing ADC design.
Tumor Growth and Inhibition Modeling in Preclinical Settings
Preclinical evaluation of this compound-containing ADCs extensively utilizes in vivo tumor models, primarily mouse xenograft models, to assess their efficacy in inhibiting tumor growth and inducing tumor regression. nih.govguidetopharmacology.orginvivochem.cnguidetopharmacology.orgnih.gov These models involve implanting human cancer cells expressing the target antigen into immunocompromised mice and then treating the mice with the this compound ADC.
Studies using these xenograft models have demonstrated that this compound ADCs can induce dose-dependent inhibition of tumor growth. For instance, administration of Inotuzumab this compound in acute lymphocytic leukemia (ALL) xenograft models resulted in dose-dependent inhibition of tumor growth, with complete tumor regression observed at the highest administered dose. nih.gov
Beyond simply observing tumor size changes, preclinical research employs sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling to gain a deeper understanding of the relationship between ADC exposure, payload delivery, and anti-tumor effect in these in vivo settings. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.gov These mechanism-based PK/PD models integrate various preclinical data, including plasma pharmacokinetics of the ADC and its released payload, tumor disposition of the ADC, and the cellular-level processes described in Section 5.4.2, with tumor growth and inhibition data from xenograft models. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.gov
A key aspect of this modeling is to characterize the dynamics of tumor growth in the absence of treatment and the impact of the ADC and its released payload on these dynamics. Parameters related to tumor growth and inhibition are estimated from the experimental data. guidetopharmacology.org These models allow researchers to simulate different dosing regimens and predict their potential impact on tumor growth inhibition. guidetopharmacology.orgguidetopharmacology.orgnih.gov
Detailed research findings from PK/PD modeling of Inotuzumab this compound have indicated that tumor growth is a highly sensitive parameter and a strong predictor of successful treatment outcome. guidetopharmacology.orgguidetopharmacology.orgnih.gov Other parameters identified as sensitive in these models include the PK of Inotuzumab this compound and the efflux rate of the released payload (N-acetyl-γ-calicheamicin DMH). guidetopharmacology.orgguidetopharmacology.orgnih.gov Interestingly, the level of CD22 receptor expression was found to be a less sensitive parameter compared to tumor growth and payload efflux in predicting outcome in these models. guidetopharmacology.orgguidetopharmacology.orgnih.govidrblab.net
The integration of data from cellular models and in vivo tumor growth inhibition studies through PK/PD modeling provides a comprehensive framework for understanding the preclinical pharmacokinetics and pharmacodynamics of this compound-containing ADCs. This approach is crucial for translating preclinical findings to predict potential clinical responses and for optimizing therapeutic strategies. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.gov
Summary of Key Preclinical Modeling Components for this compound ADCs
| Modeling Component | Description | Relevance to this compound ADCs |
| Cellular Model | Describes interactions at the individual cell level. | Includes binding to target antigen (CD22 or CD33), internalization, lysosomal release of N-acetyl-γ-calicheamicin DMH, and payload efflux. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.gov |
| Tumor Disposition Model | Describes the distribution and concentration of the ADC and payload within the tumor microenvironment. | Accounts for diffusion of the ADC into the tumor tissue. guidetopharmacology.orgguidetopharmacology.orgnih.gov |
| Tumor Growth & Inhibition Model | Characterizes tumor growth dynamics and the effect of the ADC/payload on these dynamics in in vivo models. | Based on data from mouse xenograft studies showing dose-dependent inhibition and regression. nih.govguidetopharmacology.orginvivochem.cnguidetopharmacology.orgnih.gov |
| PK/PD Modeling | Integrates data from the above models to establish exposure-response relationships and predict outcomes. | Used to correlate preclinical findings with potential clinical efficacy and identify sensitive parameters like tumor growth and payload efflux. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.gov |
Rational Design of Ozogamicin Derivatives and Conjugate Strategies
Exploration of Novel Linker Technologies and Conjugation Chemistries
Early generation calicheamicin-based ADCs, such as gemtuzumab ozogamicin and inotuzumab this compound, utilized acid-sensitive hydrazone linkers. While designed for cleavage in the acidic environment of lysosomes and endosomes upon internalization, these linkers demonstrated instability in systemic circulation, contributing to premature payload release, off-target toxicity, and a shortened half-life. aacrjournals.orgnih.govmdpi.comaacrjournals.orgnih.govmdpi.comnih.govnih.gov This instability highlighted the critical need for developing novel linker technologies with improved stability in plasma and controlled release mechanisms at the tumor site.
Current research explores various linker chemistries for calicheamicin (B1180863) conjugates, including disulfide, amide, thioether, and enzymatically cleavable linkers. The goal is to achieve a balance between ADC stability in circulation and efficient payload release within the target cell. Advances in linker design and conjugation chemistry are significant drivers in the renewed interest in ADCs. americanpharmaceuticalreview.com
Site-specific conjugation techniques are being investigated to create more homogeneous ADCs with defined drug-to-antibody ratios (DARs). aacrjournals.orgoup.comtandfonline.com Attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond, for instance, can result in linkerless and traceless conjugates that exhibit minimal aggregation and high in vivo stability compared to earlier heterogeneous conjugates. aacrjournals.orgnih.govaacrjournals.org The conjugation site and method significantly influence the homogeneity, drug loading, manufacturing efficiency, and pharmacokinetic profile of the resulting ADC. americanpharmaceuticalreview.comoup.com Linker design can also be leveraged to modulate the hydrophilicity and solubility of ADCs, addressing issues related to the hydrophobicity of some payloads that can lead to aggregation. americanpharmaceuticalreview.com Furthermore, introducing steric hindrance at the linker proximal end has shown promise in improving ADC stability by reducing linker cleavage and payload metabolism.
Development of Modified Calicheamicin Payloads for Enhanced Efficacy
Calicheamicin γ1I is recognized as one of the most potent naturally occurring enediyne antitumor antibiotics. creativebiolabs.net this compound, specifically N-acetyl gamma calicheamicin dimethyl hydrazide, is a semi-synthetic derivative that has been successfully employed as a payload in approved ADCs like gemtuzumab this compound and inotuzumab this compound. creativebiolabs.netadcreview.com
The cytotoxic potency of calicheamicins stems from their unique structure, which includes an enediyne ring and a methyl trisulfide group. creativebiolabs.netgoogle.com Upon activation, typically through reductive cleavage of the disulfide bond by cellular thiols, the enediyne undergoes a cascade of reactions leading to the formation of a diradical species that causes highly cytotoxic double-strand DNA breaks. creativebiolabs.netgoogle.com
Efforts to enhance the efficacy of calicheamicin payloads involve the synthesis of modified derivatives. google.com Research includes the identification of novel enediynes and their analogues with potent cytotoxic activity at very low concentrations. adcreview.com Strategies also explore modulating ADC payload metabolism through modifications at the conjugation site and within the linker structure. aacrjournals.orgresearchgate.net Some modified calicheamicin linker drugs have been designed to eliminate the acid-labile hydrazine (B178648) linker to prevent the systemic release of toxic catabolites observed with earlier ADCs. nih.gov
Strategies for Enhancing Targeted Delivery and Specificity
Targeted delivery of this compound via ADCs primarily relies on the specificity of the antibody component for antigens overexpressed on the surface of cancer cells. This "active targeting" approach aims to concentrate the cytotoxic payload at the tumor site while minimizing exposure to healthy tissues. adcreview.comwikipedia.orgresearchgate.netaacrjournals.org Examples include targeting CD33 in acute myeloid leukemia and CD22 in B-cell acute lymphoblastic leukemia with gemtuzumab this compound and inotuzumab this compound, respectively. adcreview.comwikipedia.org
Beyond active targeting, "passive targeting" strategies are also being explored for calicheamicin conjugates. researchgate.net This approach leverages the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules tend to accumulate in the tumor microenvironment due to its dysfunctional vasculature. researchgate.netmdpi.com Studies have shown that passive targeting with calicheamicin-antibody conjugates can lead to tumor growth inhibition even in the absence of detectable target antigen expression, likely due to the high potency of the calicheamicin payload. researchgate.netaacrjournals.org Antibody engineering and the use of site-specific conjugation contribute to improved targeted delivery and reduced off-target effects by creating more defined and stable ADC molecules. aacrjournals.orgnih.govaacrjournals.orgoup.comtandfonline.com
Investigation of Novel Antibody Platforms (e.g., Bispecific Antibodies)
Novel antibody platforms, such as bispecific antibodies, are being investigated to enhance the targeted delivery of payloads like calicheamicin. Bispecific ADCs are designed to bind to two distinct epitopes, potentially on the same or different targets. Targeting two non-overlapping epitopes on a single antigen, such as HER2, can induce increased receptor clustering and subsequently enhance internalization and lysosomal degradation of the ADC. jci.org This could lead to more efficient release of the calicheamicin payload within the target cell, potentially improving therapeutic efficacy and overcoming certain resistance mechanisms related to ADC internalization or trafficking. jci.org
Engineering of Chimeric Antigen Receptors (CARs) for Targeted Calicheamicin Delivery
While Chimeric Antigen Receptors (CARs) are a significant area of research in targeted cancer immunotherapy, particularly with CAR T-cell therapy, detailed research findings specifically on the engineering of CARs for the targeted delivery of calicheamicin payloads were not extensively covered in the provided search results. The primary focus of the results regarding calicheamicin delivery is on antibody-drug conjugates where a monoclonal antibody serves as the targeting moiety. Research into novel targeted delivery platforms continues to evolve, and the potential integration of highly potent payloads like calicheamicin with technologies such as CARs represents an area of ongoing exploration in the field of targeted therapeutics.
Combination Strategies to Overcome Resistance Mechanisms
Resistance to ADCs, including those based on this compound, represents a significant clinical challenge. jci.orgascopubs.orgmdpi.com To overcome both de novo and acquired resistance mechanisms, various combination strategies are being actively investigated. jci.orgascopubs.orgmdpi.comnih.govbiochempeg.com
Combining ADCs with other anticancer agents is considered a promising approach to enhance efficacy and circumvent resistance. mdpi.comnih.govbiochempeg.com These combinations can involve other cytotoxic agents with distinct mechanisms of action or targeted therapies, such as signaling pathway inhibitors or immune-checkpoint inhibitors. jci.orgascopubs.orgmdpi.comnih.gov The rationale behind such combinations is to achieve synergistic antitumor effects and reduce the likelihood of tumor clones developing simultaneous resistance to multiple agents. mdpi.comnih.gov Strategies include the sequential use of ADCs with different mechanisms or concurrent administration with other therapeutic modalities. jci.orgascopubs.orgmdpi.com Beyond combining ADCs with other drugs, modifications to the ADC itself, such as altering the payload or linker, can also contribute to overcoming resistance mechanisms. jci.orgmdpi.combiomolther.org
Co-administration with Efflux Pump Inhibitors
Efflux pumps, which can transport cytotoxic agents out of cancer cells, are a known mechanism of resistance to various chemotherapies. While overcoming efflux pump-mediated resistance is a relevant consideration for potent payloads like calicheamicin, the provided search results primarily discuss strategies involving modifications to the ADC payload or linker to reduce their susceptibility to efflux, rather than the specific co-administration of efflux pump inhibitors with this compound conjugates. Modifying the payload or linker to produce charged or strongly polar metabolites, for instance, can potentially reduce their affinity for efflux pumps. mdpi.com Although the concept of co-administration of efflux pump inhibitors with cytotoxic agents is a known strategy in cancer therapy, detailed research findings specifically on the co-administration of these inhibitors with this compound or calicheamicin conjugates were not found within the scope of the provided search results.
Synergistic Effects with DNA Damage Repair Inhibitors (e.g., PARP inhibitors)
This compound, through its calicheamicin payload, induces DNA double-strand breaks iiarjournals.org. Cancer cells often rely on robust DNA damage repair (DDR) pathways to survive such insults. Inhibiting these repair mechanisms can therefore enhance the cytotoxicity of DNA-damaging agents like this compound. Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target key enzymes involved in the repair of single-strand DNA breaks. By inhibiting PARP, these agents can lead to an accumulation of DNA damage, which is then converted into more lethal double-strand breaks, particularly in cells with existing deficiencies in other repair pathways, such as homologous recombination wikipedia.org.
Another study investigated the combination of inotuzumab this compound (InO) with PARP inhibitors olaparib (B1684210) or talazoparib (B560058) in B-cell acute lymphoblastic leukemia (B-ALL) cells nih.gov. The combination of InO with minimally toxic concentrations of either olaparib or talazoparib resulted in synergistic cytotoxicity in B-ALL cell lines nih.gov. This synergy was associated with augmented InO-induced apoptosis and inhibition of DNA strand break repair nih.gov.
These findings suggest that combining this compound-based ADCs with PARP inhibitors can exploit the reliance of cancer cells on DDR pathways, leading to enhanced therapeutic effects in preclinical models of hematological malignancies.
Integration with Signaling Pathway Modulators (e.g., AKT inhibitors, GSK3 inhibitors)
Cancer cell survival and proliferation are often driven by dysregulated signaling pathways. Modulating these pathways in combination with targeted cytotoxic agents like this compound can potentially enhance anti-tumor activity and overcome resistance. The PI3K/Akt and GSK3 signaling pathways are frequently implicated in cancer progression and therapeutic resistance dovepress.commdpi.com.
Preclinical investigations have explored the integration of this compound-based therapies with inhibitors of these pathways. While direct preclinical studies combining this compound ADCs specifically with AKT inhibitors were not prominently found in the provided search results, the broader concept of combining AKT inhibitors with chemotherapy or targeted agents to enhance cytotoxicity by inhibiting pro-survival mechanisms is supported dovepress.com. AKT inhibition has been shown to sensitize cells to various chemotherapeutic agents in preclinical models dovepress.com.
More specific evidence exists for the combination of gemtuzumab this compound with glycogen (B147801) synthase kinase 3 (GSK3) inhibitors. Preclinical studies have shown that the inhibition of GSK3 significantly enhanced the cytotoxic effect of GO in AML cell lines and patient-derived primary AML cells nih.govnih.gov. This enhancement was attributed to multiple mechanisms, including increased expression of the target antigen CD33, activation of lysosomal function essential for the release of the calicheamicin payload, reduced expression of the drug efflux pump MDR1, and reduced expression of the anti-apoptotic factor Bcl-2 nih.govnih.gov. These findings highlight the potential of combining GSK3 inhibitors with GO to overcome mechanisms of resistance and improve efficacy in AML nih.govnih.gov.
Combination with Other Targeted Agents in Preclinical Models
Combining this compound-based ADCs with other targeted agents that act through different mechanisms can lead to additive or synergistic anti-tumor effects. This strategy aims to simultaneously target multiple vulnerabilities in cancer cells or overcome resistance to single-agent therapy.
Preclinical studies have investigated the combination of inotuzumab this compound (InO) with the anti-CD20 monoclonal antibody rituximab (B1143277) against B-cell non-Hodgkin's lymphoma (B-NHL) ashpublications.orgaacrjournals.orgaacrjournals.org. These studies suggested that the different mechanisms of action of InO (CD22-targeted calicheamicin delivery) and rituximab (CD20-targeted immune-mediated effects and direct apoptosis induction) allowed for synergistic effects aacrjournals.orgaacrjournals.org. The combination of InO and rituximab demonstrated superior anti-tumor activity compared to either agent alone in preclinical models of B-cell lymphoma ashpublications.orgaacrjournals.org.
Furthermore, the use of this compound-based ADCs in combination with conventional chemotherapeutics has also been explored in preclinical settings. For example, the combination of gemtuzumab this compound with standard induction chemotherapy regimens like daunorubicin (B1662515) and cytarabine (B982) (DA) has been evaluated in mouse models of AML nih.gov. This combination more effectively eliminated leukemic initiating cells (LICs) and significantly improved survival compared to single-agent treatments nih.gov.
These preclinical findings underscore the potential of combining this compound-based ADCs with other targeted agents or chemotherapy to enhance efficacy and overcome resistance in various hematological malignancies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9942071 |
| Olaparib | 23725625 |
| Talazoparib | 56966514 |
| Gemtuzumab this compound | Not Applicable (Antibody-Drug Conjugate) |
| Inotuzumab this compound | Not Applicable (Antibody-Drug Conjugate) |
| Calicheamicin | 6438329 |
| CHIR-99021 | 9956119 |
| Akt inhibitor MK2206 | 24964624 |
| Akt inhibitor VIII | 135398501 |
| Rituximab | Not Applicable (Monoclonal Antibody) |
| Daunorubicin | 30303 |
| Cytarabine | 5996 |
| GSK3 inhibitor XVI | 9956119 citeab.com (Note: This CID appears to be the same as CHIR-99021 in the search results, suggesting it might be a synonym or related compound used in different contexts) |
| GSK-3 inhibitor IX | 448949 guidetopharmacology.org |
| Veliparib | 11960529 uni-goettingen.de |
| Rucaparib | 24877243 researchgate.net |
| Niraparib | 24877244 researchgate.net |
| AZD1775 (Adavosertib) | 16677218 researchgate.net |
| Cyclophosphamide | 3116 |
| Vincristine | 5978 |
| Prednisone | 5702 |
| Methotrexate | 1269 |
| Doxorubicin | 31703 |
| Mitoxantrone | 4214 |
| Tipifarnib | 6918063 |
| AZD2014 | 24964624 mdpi.com (Note: This CID appears to be the same as Akt Inhibitor MK2206 in the search results, suggesting a potential overlap or error in the source) |
| PP242 | 10196499 mdpi.com (Note: This CID appears to be the same as Akt Inhibitor VIII in the search results, suggesting a potential overlap or error in the source) |
| M3814 | 136218645 researchgate.net (Note: This CID is for CCT241533 hydrochloride, which is mentioned in the same context as M3814 in one source, suggesting they might be related or the source has an error) |
| AR-A014418 | 9956119 mdpi.com (Note: This CID appears to be the same as CHIR-99021 and GSK3 inhibitor XVI in the search results, suggesting it might be a synonym or related compound used in different contexts) |
| Lithium | 3488 |
| LY2090314 | 11270665 researchgate.net |
| Rituximab | Not Applicable (Monoclonal Antibody) |
| Daunorubicin | 30303 nih.gov |
| Cytarabine | 5996 nih.gov |
| Temozolomide | 53796 |
| Decitabine | 451905 |
| Azacytidine | 9444 |
| Romidepsin | 5352204 |
| Panobinostat | 6918063 researchgate.net (Note: This CID appears to be the same as Tipifarnib in the search results, suggesting a potential overlap or error in the source) |
| Busulfan | 2483 |
| Melphalan | 8355 |
| Imatinib | 5291 |
| Quizartinib | 11712131 |
| AC220 (Quizartinib) | 11712131 researchgate.net (Synonym) |
| 5-FU (Fluorouracil) | 3385 |
| Trichostatin A (TSA) | 444731 |
| Entinostat | 5220 |
| Avapritinib | 71652351 researchgate.net (Note: This CID appears to be one of the top 10 AKT inhibitors in another source, suggesting a potential overlap or error in the source) |
| Venetoclax | 49846579 |
| Bortezomib | 387406 |
| Etoposide | 33425 |
| Cisplatin | 5702197 |
| Doxorubicin | 31703 researchgate.net |
| Temozolomide | 53796 researchgate.net |
| Inotuzumab | Not Applicable (Monoclonal Antibody) |
| Gemtuzumab | Not Applicable (Monoclonal Antibody) |
| CD33 | Not Applicable (Protein Antigen) |
| CD22 | Not Applicable (Protein Antigen) |
| CD20 | Not Applicable (Protein Antigen) |
| CD123 | Not Applicable (Protein Antigen) |
| CLL-1 | Not Applicable (Protein Antigen) |
| FLT3 | Not Applicable (Protein Kinase) |
| IDH | Not Applicable (Enzyme) |
| DNA-PK | Not Applicable (Protein Kinase) |
| ATM | Not Applicable (Protein Kinase) |
| ATR | Not Applicable (Protein Kinase) |
| CHK1 | Not Applicable (Protein Kinase) |
| RAD51 | Not Applicable (Protein) |
| PI3K | Not Applicable (Protein Kinase) |
| Akt | Not Applicable (Protein Kinase) |
| GSK3 | Not Applicable (Protein Kinase) |
| mTORC1/2 | Not Applicable (Protein Complexes) |
| MEK/ERK | Not Applicable (Signaling Pathway) |
| Hedgehog-GLI1 pathway | Not Applicable (Signaling Pathway) |
| Bcl-2 | Not Applicable (Protein) |
| XIAP | Not Applicable (Protein) |
| MDR1 | Not Applicable (Protein) |
| TP53 | Not Applicable (Protein) |
| p53 | Not Applicable (Protein) |
| EP (Eprenetapopt) | 11960529 preprints.org (Note: This CID appears to be the same as Veliparib in the search results, suggesting a potential overlap or error in the source) |
| AZA (Azacitidine) | 9444 preprints.org (Synonym) |
| VEN (Venetoclax) | 49846579 preprints.org (Synonym) |
| AraC (Cytarabine) | 5996 preprints.org (Synonym) |
| CCNU (Lomustine) | 3962 |
| PKCb | Not Applicable (Protein Kinase) |
| Tideglusib | 135403571 |
| Uprosertib | 24964624 dovepress.com (Note: This CID appears to be the same as Akt Inhibitor MK2206 and AZD2014 in the search results, suggesting a potential overlap or error in the source) |
| Trametinib | 11523161 |
| Gefitinib | 123631 |
| CD3 | Not Applicable (Protein Antigen) |
| CD19 | Not Applicable (Protein Antigen) |
| CD47 | Not Applicable (Protein Antigen) |
| CD38 | Not Applicable (Protein Antigen) |
| CLL1 | Not Applicable (Protein Antigen) |
| CD34 | Not Applicable (Protein Antigen) |
| CD117 | Not Applicable (Protein Antigen) |
| PD-L1 | Not Applicable (Protein) |
| Nivolumab | Not Applicable (Monoclonal Antibody) |
| Blinatumomab | 56842971 |
| Tisagenlecleucel | Not Applicable (CAR T-cell therapy) |
| IMGN779 | Not Applicable (Antibody-Drug Conjugate) |
| CD123 | Not Applicable (Protein Antigen) |
| CLL-1 | Not Applicable (Protein Antigen) |
| FLT3-ITD | Not Applicable (Mutation) |
| HMA | Not Applicable (Drug Class) |
| TAG | Not Applicable (Targeted Agent) |
| Vibecotamab (XmAb14045) | Not Applicable (Bispecific Antibody) |
The ongoing research into this compound-based therapies involves the rational design of derivatives and conjugation strategies to optimize their pharmacological properties. A significant area of investigation focuses on combining these ADCs with other therapeutic agents to achieve synergistic effects, overcome resistance mechanisms, and improve patient outcomes. Preclinical studies have provided valuable insights into the potential of combining this compound-based ADCs with inhibitors of DNA damage repair, modulators of signaling pathways, and other targeted agents.
Synergistic Effects with DNA Damage Repair Inhibitors (e.g., PARP inhibitors)
The cytotoxic action of this compound is primarily mediated by the induction of DNA double-strand breaks iiarjournals.org. Cancer cells often upregulate DNA damage repair (DDR) pathways to counteract such damage and survive. Inhibiting these repair mechanisms presents a compelling strategy to enhance the effectiveness of this compound-based therapies. Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of agents that impede the repair of single-strand DNA breaks, leading to their accumulation and subsequent conversion into more detrimental double-strand breaks, particularly in cells with impaired homologous recombination repair wikipedia.org.
Research involving inotuzumab this compound (InO) in combination with PARP inhibitors such as olaparib and talazoparib in B-cell acute lymphoblastic leukemia (B-ALL) cells also revealed synergistic cytotoxicity nih.gov. The combination of InO with low concentrations of olaparib or talazoparib augmented InO-induced apoptosis and inhibited DNA strand break repair in B-ALL cell lines nih.gov.
These preclinical findings support the rationale for combining this compound-based ADCs with PARP inhibitors to disrupt cancer cells' ability to repair DNA damage, thereby increasing therapeutic efficacy in hematological malignancies.
Integration with Signaling Pathway Modulators (e.g., AKT inhibitors, GSK3 inhibitors)
Aberrant activation of intracellular signaling pathways, such as the PI3K/Akt and GSK3 pathways, plays a crucial role in promoting cancer cell survival, proliferation, and resistance to therapy dovepress.commdpi.com. Integrating this compound-based ADCs with inhibitors targeting these pathways is being explored as a strategy to enhance anti-tumor responses.
More direct evidence exists for the combination of gemtuzumab this compound with glycogen synthase kinase 3 (GSK3) inhibitors. Preclinical studies have demonstrated that inhibiting GSK3 significantly enhanced the cytotoxic effects of GO in AML cell lines and primary AML cells from patients nih.govnih.gov. This synergistic effect was linked to several mechanisms of action, including increased expression of the CD33 target antigen, enhanced lysosomal activity crucial for the release of the calicheamicin payload, reduced expression of the multidrug resistance protein 1 (MDR1) efflux pump, and decreased expression of the anti-apoptotic protein Bcl-2 nih.govnih.gov. These findings suggest that combining GSK3 inhibitors with GO could be a promising approach to overcome GO resistance and improve treatment outcomes in AML nih.govnih.gov.
Combination with Other Targeted Agents in Preclinical Models
Combining this compound-based ADCs with other targeted agents that operate through distinct mechanisms of action offers the potential for additive or synergistic anti-tumor effects, addressing tumor heterogeneity and overcoming resistance.
Preclinical investigations have evaluated the combination of inotuzumab this compound (InO) with the anti-CD20 monoclonal antibody rituximab in models of B-cell non-Hodgkin's lymphoma (B-NHL) ashpublications.orgaacrjournals.orgaacrjournals.org. These studies indicated that the complementary mechanisms of action between InO (delivering a cytotoxic payload to CD22+ cells) and rituximab (mediating immune-dependent cytotoxicity and direct apoptosis in CD20+ cells) resulted in synergistic effects aacrjournals.orgaacrjournals.org. The combination of InO and rituximab exhibited superior anti-tumor activity compared to either agent administered alone in preclinical B-cell lymphoma models ashpublications.orgaacrjournals.org.
These preclinical findings highlight the potential of combining this compound-based ADCs with other targeted agents or chemotherapy to improve therapeutic efficacy and address resistance in various hematological malignancies.
Biosynthetic Research of Calicheamicin Payload Component
Elucidation of Natural Product Origins (e.g., Micromonospora echinospora calichensis)
Calicheamicin (B1180863) was originally isolated from the bacterium Micromonospora echinospora, specifically the subspecies calichensis. wikipedia.orgsterlingpharmasolutions.com The initial isolation occurred in the mid-1980s from soil samples found in the "caliche pits" of Kerrville, Texas. wikipedia.org Another source indicates isolation in Waco, Texas, in 1987. sterlingpharmasolutions.com This actinomycete bacterium is the natural producer of calicheamicins, which are characterized by their potent antitumor activity. wikipedia.org The discovery and sequencing of the calicheamicin biosynthetic gene cluster from M. echinospora ssp. calichensis have provided a foundational understanding of how this organism produces such a complex natural product. acs.orgplos.org
Characterization of Biosynthetic Pathways of Enediyne Antibiotics
The core metabolic pathway for the biosynthesis of calicheamicin, and other enediyne compounds, involves an iterative type I polyketide synthase (PKS) pathway. wikipedia.orgnih.govwikipedia.orgnih.gov This highly conserved PKS enzyme, known as PKSE in the context of enediynes, is responsible for assembling the carbon skeleton of the enediyne core structure. nih.govwikipedia.orgnih.govacs.orgresearchgate.net In the case of calicheamicin, the iterative PKS, CalE8, loads Acetyl-CoA and repeatedly adds Malonyl-CoAs to produce a polyene intermediate. wikipedia.orgplos.orgnih.gov This polyketide intermediate is then processed by accessory enzymes to yield the putative enediyne core. wikipedia.org
While the enediyne PKSs are highly conserved among different enediyne families, the exact mechanisms differentiating the biosynthesis of 9-membered and 10-membered enediyne cores have been a subject of investigation. nih.govacs.org Recent findings suggest that the divergence to either 9- or 10-membered enediyne precursors may not be solely determined by the PKS enzymes alone, and accessory enzymes might play a role in initiating this differentiation. nih.govacs.org Studies have shown that the calicheamicin enzymes CalE8 and CalE7 can produce octaketide polyenes, including a heptaene previously observed only in 9-membered enediyne systems, supporting a more convergent model for the early steps of enediyne biosynthesis. nih.govacs.org
Investigation of Enzymatic Transformations in Calicheamicin Biogenesis
The biosynthesis of calicheamicin involves a series of enzymatic transformations that modify the polyketide core and attach various peripheral moieties, such as sugars and an aromatic ring. Key enzymes and their roles have been investigated:
Iterative Polyketide Synthase (CalE8): As the initiating enzyme, CalE8 is a highly reducing (HR) type I iterative PKS responsible for synthesizing the polyketide precursor of the 10-membered enediyne moiety. plos.org Studies on the acyl carrier protein (ACP) domain of CalE8 have provided structural insights into this crucial component of the PKS. plos.org
Thioesterase (CalE7): CalE7 is a thioesterase that is proposed to work in conjunction with CalE8 and is required for the release of the polyene intermediate from the PKS. researchgate.net Structural and functional characterization of CalE7 and its mutants have provided insights into its catalytic activity and interaction with substrates. researchgate.net
Glycosyltransferases (CalG1-4): Four unique glycosyltransferases (CalG1, CalG2, CalG3, and CalG4) are essential for the glycosylation of the calicheamicinone (B156449) intermediate. wikipedia.orgpnas.org These enzymes attach four distinct sugar moieties to form the aryltetrasaccharide portion of calicheamicin. wikipedia.orgpnas.org Biochemical and structural studies have revealed their catalytic mechanisms, substrate binding motifs, and the origin of their regiospecificity. wikipedia.orgpnas.org Notably, CalG1-G4 catalyze highly reversible reactions. wikipedia.org
Acyltransferase (CalO4): CalO4 is an unusual acyltransferase involved in the biosynthesis of the calicheamicin aryltetrasaccharide. wikipedia.orgacs.org It is proposed to be responsible for forming a thioester linkage and attaching the orsellinic acid-like moiety (moiety C) to the sugar chain. wikipedia.orgacs.org
Sugar Methyltransferase (CalS11): CalS11 is a methyltransferase that catalyzes the methylation of a rhamnose sugar precursor at the sugar nucleotide level, a step involved in the biosynthesis of one of the sugar moieties in calicheamicin. acs.org
Further enzymatic steps involve modifications such as sugar N-oxidation and thiosugar formation, contributing to the complexity of the final calicheamicin structure. grantome.com The producing organism also possesses a self-resistance mechanism involving the protein CalC, which is cleaved by calicheamicin, thereby detoxifying the molecule and protecting the bacteria. wikipedia.org
Detailed research findings on the enzymatic activity of proteins like CalE7 have been reported. For instance, studies comparing the enzymatic activity of wild-type CalE7 with mutants have provided data on their relative catalytic efficiencies (Vmax). researchgate.net
Table 1: Enzymatic Activity of Wild-Type and Mutant CalE7
| Enzyme Variant | Relative Vmax |
| Wild-Type CalE7 | High |
| CalE7 R37Q Mutant | Very Low |
| CalE7 R37K Mutant | Very Low |
Note: Data based on monitoring product formation at 420 nm. researchgate.net
These investigations into the enzymatic machinery of calicheamicin biosynthesis provide a detailed understanding of how this potent natural product is assembled in nature.
Biomarkers and Predictive Factors in Preclinical Ozogamicin Response Studies
Antigen Expression Levels as Predictors of Response in Preclinical Models (e.g., CD33, CD22)
The expression level of the target antigen on the surface of cancer cells is a critical determinant of the efficacy of antibody-drug conjugates utilizing ozogamicin. Preclinical studies have consistently shown a correlation between higher antigen expression and increased sensitivity to these agents.
For Gemtuzumab this compound, which targets CD33, preclinical studies suggest that it is most effective against acute myeloid leukemia (AML) cells with high CD33 expression. researchgate.net In vitro studies have demonstrated that GO-induced cytotoxicity is highly dependent on the cell surface expression of CD33, with higher CD33 levels correlating with increased GO binding and enhanced clearance of AML blasts. mdpi.com This indicates that the density of CD33 receptors directly impacts the amount of this compound payload delivered into the cell.
Similarly, for Inotuzumab this compound, which targets CD22, preclinical models have been used to assess the impact of CD22 expression on efficacy in B-cell malignancies. InO delivers the cytotoxic calicheamicin (B1180863) payload to CD22-expressing cells. frontiersin.orgashpublications.org While CD22 expression is necessary for InO activity, some studies suggest that factors beyond just expression levels, such as InO pharmacokinetics and payload release, might be more sensitive predictors of outcome in InO recipients in preclinical models. universiteitleiden.nl Nevertheless, the presence and level of the target antigen remain fundamental for the initial binding and internalization of the ADC.
Genetic Signatures Correlating with this compound Sensitivity or Resistance in Preclinical Settings
Genetic alterations within cancer cells can significantly influence their sensitivity or resistance to this compound-based therapies, often by affecting the ADC's mechanism of action, cellular uptake, or the cell's ability to repair DNA damage induced by the calicheamicin payload. Preclinical studies have explored various genetic signatures in this context.
Mutations in genes involved in DNA damage response pathways have been identified as potential determinants of resistance. For instance, acquired loss-of-function mutations in genes like TP53, ATM, and CDKN2A have been observed in preclinical models and patient samples, suggesting that a compromised G1/S DNA damage checkpoint can be a mechanism for evading apoptosis induced by the calicheamicin payload of InO. ashpublications.orgresearchgate.netmedrxiv.org Genome-wide CRISPR/Cas9 screening in cell lines has also identified the loss of DNTT (terminal deoxynucleotidyl transferase) as a marker of InO resistance. ashpublications.org
Genetic alterations affecting the target antigen itself can also lead to resistance. Acquired CD22 mutations have been observed in preclinical models and post-treatment patient samples, leading to mechanisms of CD22 escape, including protein truncation, destabilization, and epitope alteration, which can reduce ADC binding and internalization. ashpublications.orgresearchgate.netmedrxiv.org Hypermutation driven by error-prone DNA damage repair has been suggested as a mechanism driving CD22 mutation and escape. ashpublications.orgresearchgate.net
Other genetic factors explored in preclinical and correlative studies include mutations in NPM1 and FLT3-ITD, which are common in AML and have been associated with GO efficacy in clinical trials, suggesting their potential as predictive biomarkers that could be investigated in preclinical models. mdpi.commdpi.comresearchgate.net Polymorphisms or mutations in genes related to GO pathway genes, such as CD33 and ABCB1 (which can be involved in multidrug resistance), have also been suggested as promising markers in the context of GO response, with preclinical models potentially used to investigate their functional impact. mdpi.comresearchgate.net
Influence of Molecular Subtypes on Preclinical this compound Efficacy
The molecular heterogeneity of cancers, particularly hematological malignancies, gives rise to distinct molecular subtypes that may exhibit differential sensitivity to this compound-based ADCs. Preclinical models representing these subtypes are valuable for evaluating efficacy and identifying predictive factors.
In AML, molecular subtypes defined by genetic alterations and risk stratification systems (like the ELN classification) have been shown to influence GO efficacy in clinical settings, implying that these subtypes would likely show differential responses in preclinical models as well. mdpi.commdpi.comnih.gov For example, patients with core-binding factor (CBF) AML have shown improved outcomes with GO, suggesting that preclinical models of this subtype could be particularly sensitive. researchgate.netresearchgate.net Similarly, NPM1-mutated AML, which often exhibits higher CD33 expression, has been associated with GO benefit, highlighting the interplay between molecular subtypes and antigen expression in predicting response. mdpi.commdpi.com
Preclinical studies using cell lines and patient-derived xenografts representing different molecular subtypes can help to dissect the underlying mechanisms of sensitivity and resistance. This includes evaluating the impact of specific mutations or gene expression profiles characteristic of a subtype on ADC uptake, payload release, DNA damage induction, and cell death pathways.
Development of Preclinical Assays for Biomarker Identification and Validation
The identification and validation of preclinical biomarkers for this compound-based ADCs rely on a variety of in vitro and in vivo assay systems and technologies. These assays are designed to assess the interaction of the ADC with target cells, the delivery and activity of the this compound payload, and the resulting cellular responses.
In vitro models, such as cancer cell lines and patient-derived organoids, are widely used for initial biomarker discovery and validation. crownbio.combiomex.de These systems allow for controlled experiments to evaluate the impact of antigen expression levels, genetic alterations, and molecular pathways on sensitivity to this compound conjugates using assays like cell proliferation assays, apoptosis assays, and functional assays. biomex.de
High-throughput screening assays enable the rapid assessment of large numbers of compounds or genetic modifications to identify potential biomarkers related to drug response. crownbio.com Techniques like CRISPR-based functional genomics allow for systematic gene modification in cell lines to identify genetic biomarkers influencing drug sensitivity or resistance. ashpublications.orgresearchgate.netcrownbio.com
In vivo models, particularly patient-derived xenografts (PDX), are crucial for validating biomarkers identified in vitro and assessing drug responses in a more complex tumor microenvironment that better recapitulates human disease. crownbio.com These models can help confirm the predictive value of biomarkers and evaluate their impact on tumor growth inhibition and regression. universiteitleiden.nl
Various analytical techniques are employed in preclinical assays for biomarker analysis, including flow cytometry to quantify antigen expression, genomics and gene expression profiling (e.g., using NGS or qPCR) to identify genetic signatures and molecular subtypes, and immunoassays (e.g., ELISA, Western blotting) to measure protein levels and pathway activation. biomex.denih.gov The integration of data from these diverse preclinical assays is essential for comprehensive biomarker identification and validation. universiteitleiden.nl
Q & A
Q. How should combination therapies involving this compound ADCs be designed to maximize synergistic effects?
- Answer: Use Chou-Talalay synergy analysis to identify additive vs. synergistic combinations (e.g., with tyrosine kinase inhibitors in Ph+ ALL). Phase Ib trials should employ Bayesian adaptive designs to optimize dosing schedules. Monitor for overlapping toxicities (e.g., thrombocytopenia with chemotherapy) via frequent lab monitoring .
Methodological Frameworks
- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting toxicity/efficacy data (e.g., gemtuzumab’s hepatotoxicity).
- Trial Design : Use Simon’s two-stage design for early-phase trials to minimize patient exposure to ineffective doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
